molecular formula C7H10O B6154160 3-(prop-2-yn-1-yl)oxolane CAS No. 1698054-44-2

3-(prop-2-yn-1-yl)oxolane

Cat. No. B6154160
CAS RN: 1698054-44-2
M. Wt: 110.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(prop-2-yn-1-yl)oxolane” is a chemical compound with the molecular formula C7H10O . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of “this compound” can be achieved through various methods. One such method involves the use of a commercially available thiol-reactive probe IPM (2-iodo-N-(prop-2-yn-1-yl)acetamide) to covalently label, enrich and quantify the reactive cysteinome in cells and tissues .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI Code: 1S/C7H10O/c1-2-3-7-4-5-8-6-7/h1,7H,3-6H2 . This indicates that the molecule consists of a seven-membered ring with an oxygen atom and a prop-2-yn-1-yl group attached.


Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For instance, it has been found that terminal alkynes like “this compound” can undergo oxidative alkyne–alkyne coupling under ATRP conditions, resulting in polymers with bimodal molecular weight distributions .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 110.16 .

Mechanism of Action

The mechanism of action of “3-(prop-2-yn-1-yl)oxolane” in chemical reactions often involves its role as a photosensitizer. Both the starting material and the product can act as photosensitizers, and singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-(prop-2-yn-1-yl)oxolane can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Propargyl alcohol", "2-bromo-1-propanol", "Sodium hydride", "Tetrahydrofuran", "Sodium borohydride", "Acetic acid", "Oxirane" ], "Reaction": [ "Step 1: Propargyl alcohol is reacted with 2-bromo-1-propanol in the presence of sodium hydride and tetrahydrofuran to form 3-(prop-2-yn-1-yl)propane-1,2-diol.", "Step 2: The diol is then reduced using sodium borohydride to form 3-(prop-2-yn-1-yl)propane-1,2-diol.", "Step 3: The diol is then reacted with acetic acid to form 3-(prop-2-yn-1-yl)oxolane." ] }

CAS RN

1698054-44-2

Molecular Formula

C7H10O

Molecular Weight

110.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.